molecular formula C10H16FNO4 B13017829 trans-2-((tert-Butoxycarbonyl)amino)-1-fluorocyclobutane-1-carboxylicacid

trans-2-((tert-Butoxycarbonyl)amino)-1-fluorocyclobutane-1-carboxylicacid

Cat. No.: B13017829
M. Wt: 233.24 g/mol
InChI Key: HHODVUWEHKLBLG-LDWIPMOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-((tert-Butoxycarbonyl)amino)-1-fluorocyclobutane-1-carboxylic acid: is a synthetic organic compound that features a cyclobutane ring substituted with a fluorine atom and an amino group protected by a tert-butyloxycarbonyl (Boc) group

Properties

Molecular Formula

C10H16FNO4

Molecular Weight

233.24 g/mol

IUPAC Name

(1S,2R)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-6-4-5-10(6,11)7(13)14/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,10+/m1/s1

InChI Key

HHODVUWEHKLBLG-LDWIPMOCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@]1(C(=O)O)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-((tert-Butoxycarbonyl)amino)-1-fluorocyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a involving suitable precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino group.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions involving suitable carboxylating agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the cyclobutane ring.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

    Substitution: The fluorine atom and Boc-protected amino group can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: The Boc-protected amino group makes this compound useful in peptide synthesis, where it can serve as a building block for more complex molecules.

    Organic Synthesis: It can be used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine:

    Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly in designing molecules that interact with specific biological targets.

    Biochemical Studies: It can be used in studies involving enzyme-substrate interactions and protein-ligand binding.

Industry:

    Material Science: The compound may find applications in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.

Mechanism of Action

The mechanism by which trans-2-((tert-Butoxycarbonyl)amino)-1-fluorocyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, the Boc-protected amino group can be deprotected to reveal the free amino group, which can then interact with various molecular targets. The fluorine atom may enhance the compound’s stability and binding affinity to certain proteins or enzymes.

Comparison with Similar Compounds

    trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid: This compound features a cyclohexane ring instead of a cyclobutane ring.

    tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protected amino group but differ in their overall structure and functional groups.

Uniqueness: The presence of the fluorine atom and the cyclobutane ring distinguishes trans-2-((tert-Butoxycarbonyl)amino)-1-fluorocyclobutane-1-carboxylic acid from other similar compounds. These features may confer unique chemical and biological properties, making it valuable for specific applications in research and industry.

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